2,6-二氯-3-羟基苯甲酰胺

描述

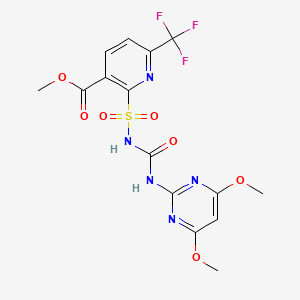

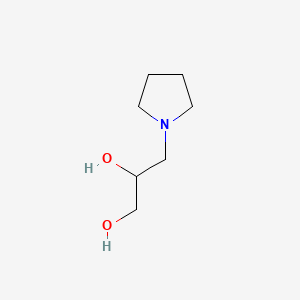

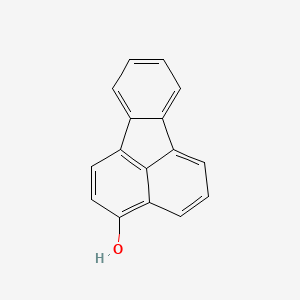

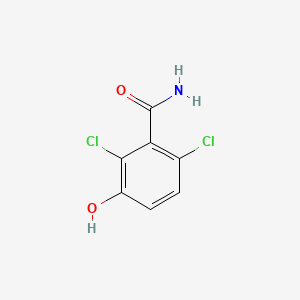

2,6-Dichloro-3-hydroxybenzamide is a chemical compound that is structurally related to 2,6-difluorobenzamide and 2-hydroxybenzamide. While the provided papers do not directly discuss 2,6-Dichloro-3-hydroxybenzamide, they offer insights into similar compounds that can help infer certain aspects of its chemistry. The first paper discusses the synthesis of 2,6-difluorobenzamide, which shares the benzamide core with 2,6-Dichloro-3-hydroxybenzamide but has fluorine atoms instead of chlorine atoms and lacks the hydroxy group . The second paper investigates the complexation behavior of 2-hydroxybenzamide with various metal ions . This information can be useful in understanding the potential reactivity and coordination chemistry of 2,6-Dichloro-3-hydroxybenzamide due to the presence of the hydroxy group.

Synthesis Analysis

The synthesis of related compounds such as 2,6-difluorobenzamide involves the fluorination of 2,6-dichlorobenzonitrile followed by hydrolysis with hydrogen peroxide . This suggests that a similar approach could potentially be applied to synthesize 2,6-Dichloro-3-hydroxybenzamide, starting from a dichlorinated precursor and introducing the hydroxy group through controlled hydrolysis. The high yield and good quality of the product mentioned in the paper indicate that this method could be efficient and environmentally friendly .

Molecular Structure Analysis

Although the exact molecular structure of 2,6-Dichloro-3-hydroxybenzamide is not discussed, the structure of 2,6-difluorobenzamide was characterized using IR spectrometry and 1H NMR spectrometry . These techniques could also be applied to determine the molecular structure of 2,6-Dichloro-3-hydroxybenzamide. The presence of the hydroxy group is likely to influence the hydrogen bonding and overall molecular conformation compared to its difluorinated analog.

Chemical Reactions Analysis

The complexation equilibria of 2-hydroxybenzamide with various metal ions have been studied, which provides insights into the potential chemical reactivity of 2,6-Dichloro-3-hydroxybenzamide . The hydroxy group in the ortho position to the amide functionality can participate in chelation with metal ions, forming various complexes. This suggests that 2,6-Dichloro-3-hydroxybenzamide could also form complexes with metal ions, potentially leading to a range of coordination compounds with diverse properties.

Physical and Chemical Properties Analysis

The physical properties such as melting point and solubility of 2,6-Dichloro-3-hydroxybenzamide can be inferred to some extent from the related compound 2,6-difluorobenzamide, which has a melting point of 145.4–145.6 °C . The introduction of the hydroxy group and the presence of chlorine atoms are likely to affect these properties, possibly leading to differences in melting point, solubility, and stability. The chemical properties, such as acidity or basicity of the amide and hydroxy groups, will influence the compound's behavior in different environments and its reactivity towards other chemicals.

科学研究应用

1. 用于染料合成

2,6-二氯-3-羟基苯甲酰胺在染料合成中有应用。Grad, Simu, Muntean, & Ilia (2013)的一项研究讨论了使用N-(2-氯苯基)-2-羟基苯甲酰胺和相关化合物作为偶联组分合成六种新的对称二氧杂基直接染料。这些染料使用CIELAB色彩空间进行了色彩性能分析。

2. 抗菌特性

2,6-二氯-3-羟基苯甲酰胺的衍生物,如2-氨基-N-羟基苯甲酰胺,已被合成并发现具有抗菌和抗真菌活性。Mahesh, Mohan, Kabeer, Venkateswarulu, Vijaya, & Reddy (2015)的一项研究突出了这一点,展示了这些化合物在对抗微生物感染中的潜在用途。

3. 除草剂的生物降解

Pei, Wang, Guo, Miao, & Wang (2017)的研究表明了2,6-二氯-3-羟基苯甲酰胺在环境科学中的相关性,特别是在二卤代苯甲腈类除草剂的生物降解中。该研究利用携带腈水合酶-酰胺酶途径的重组大肠杆菌有效降解这些除草剂。

4

。化学合成技术2,6-二氯-3-羟基苯甲酰胺相关的化学合成方法的进展已经被探讨。Balkrishna和Kumar(2012)开发了一种在水中合成2-羟基苯甲酰胺,包括2,6-二氯-3-羟基苯甲酰胺衍生物的铜催化方法。这一过程标志着生产这类化合物的一种实用和经济的方法,突显了其在各种化学合成应用中的潜力(Balkrishna & Kumar, 2012)。

5. 结构分析和分子建模

涉及2-羟基苯甲酰胺的研究,包括2,6-二氯-3-羟基苯甲酰胺所属的一类化合物,也集中于理解它们的分子结构。Aarset,Page和Rice(2013)使用电子衍射和理论计算在气相中研究了2-羟基苯甲酰胺和相关化合物的结构。这项研究为这些分子内的氢键和分子内相互作用提供了见解(Aarset, Page, & Rice, 2013)。

6. 环境生物修复

2,6-二氯-3-羟基苯甲酰胺在环境生物修复中发挥作用,Raes,Horemans,Rentsch,T’Syen,Ghequire,De Mot,Wattiez,Kohler和Springael(2019)展示了这一点。他们研究了Aminobacter sp. MSH1,一种利用2,6-二氯苯甲酰胺(BAM)作为碳、氮和能源来源的微生物。这种微生物独特的氯苯甲酸降解途径为地下水生物修复提供了有前途的应用。了解Aminobacter sp. MSH1对BAM降解的代谢途径对其在环境清理过程中的应用至关重要(Raes et al., 2019)。

7. 抗肿瘤和抗癌症研究

与2,6-二氯-3-羟基苯甲酰胺相关的化合物已被探索其在抗肿瘤和抗癌症应用中的潜力。Chen,Yang,Ding,Xiong,Wild,Wang,Ye,Cai,Flores,Ding,Shen和Zhou(2014)发现了HJC0416,一种STAT3的小分子抑制剂,在体内外展现出有前途的抗癌特性。这项研究强调了2-羟基苯甲酰胺衍生物作为新型癌症治疗药物的潜力(Chen et al., 2014)。

属性

IUPAC Name |

2,6-dichloro-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSKGUMNEYMMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945494 | |

| Record name | 2,6-Dichloro-3-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-hydroxybenzamide | |

CAS RN |

22818-74-2 | |

| Record name | Benzamide, 2,6-dichloro-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022818742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-3-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)-](/img/structure/B1329955.png)